![molecular formula C20H24N2O3S B3937925 N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide](/img/structure/B3937925.png)
N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide
Overview
Description
N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. 2.1]hept-2-yl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide.
Mechanism of Action
N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide acts as a competitive inhibitor of the glycine transporter GlyT1. It binds to the transporter's substrate-binding site, preventing the uptake of glycine into the presynaptic neuron. This inhibition leads to an increase in glycine levels in the synaptic cleft, which enhances the activation of NMDA receptors and improves cognitive function.
Biochemical and Physiological Effects:
The increase in glycine levels induced by N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide has been shown to have various biochemical and physiological effects. It has been linked to improved cognitive function, reduced anxiety, and enhanced memory consolidation. Additionally, N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide has been shown to have potential therapeutic applications in various neurological disorders, including schizophrenia, Alzheimer's disease, and Parkinson's disease.
Advantages and Limitations for Lab Experiments
The advantages of using N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide in lab experiments include its potent and selective inhibition of GlyT1, which makes it a valuable tool for studying the role of glycine in various physiological processes. Additionally, its ability to improve cognitive function and memory consolidation makes it a promising candidate for developing new therapeutic interventions for neurological disorders. However, the limitations of using N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide. These include further studies on its mechanism of action, potential side effects, and toxicity. Additionally, research could focus on developing new therapeutic interventions for neurological disorders based on the compound's ability to improve cognitive function and memory consolidation. Finally, studies could explore the potential applications of N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide in other research fields, such as drug discovery and medicinal chemistry.
In conclusion, N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide is a promising compound with potential applications in various research fields. Its potent and selective inhibition of GlyT1 makes it a valuable tool for studying the role of glycine in various physiological processes, and its ability to improve cognitive function and memory consolidation makes it a promising candidate for developing new therapeutic interventions for neurological disorders. However, further studies are needed to fully understand its mechanism of action, potential side effects, and toxicity, and to explore its potential applications in other research fields.
Scientific Research Applications
N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide has potential applications in various research fields, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to exhibit potent and selective inhibition of the glycine transporter GlyT1, which plays a crucial role in regulating glycine levels in the central nervous system. This inhibition leads to an increase in glycine levels, which has been linked to improved cognitive function, reduced anxiety, and enhanced memory consolidation.
properties
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanyl)-2-[methylsulfonyl(naphthalen-1-yl)amino]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-26(24,25)22(19-8-4-6-15-5-2-3-7-17(15)19)13-20(23)21-18-12-14-9-10-16(18)11-14/h2-8,14,16,18H,9-13H2,1H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKWKVAHFUBICB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1CC2CCC1C2)C3=CC=CC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bicyclo[2.2.1]heptanyl)-2-[methylsulfonyl(naphthalen-1-yl)amino]acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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